

An In-depth Technical Guide to the Physicochemical Properties of Isopromethazine Hydrochloride

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Compound of Interest

Compound Name: *Isopromethazine hydrochloride*

Cat. No.: *B141252*

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Introduction

Isopromethazine, chemically designated as N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine, is a phenothiazine derivative.^[1] It is a structural isomer of promethazine, with the key difference being the branching of the diamino-propane side chain.^[1] This guide provides a comprehensive overview of the core physicochemical properties of its hydrochloride salt, **Isopromethazine hydrochloride**. Understanding these properties is fundamental for research, formulation development, and analytical method development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Isopromethazine hydrochloride** are summarized below. These parameters are critical for its handling, formulation, and absorption characteristics.

Table 1: Physicochemical Properties of **Isopromethazine Hydrochloride**

| Property | Value | References |
|-------------------|--|------------|
| Chemical Name | N,N-dimethyl-2-phenothiazin-10-ylpropan-1-amine;hydrochloride | |
| Synonyms | Diprazin, Isophenergan, Promethazine EP Impurity B | [2][3] |
| CAS Number | 5568-90-1 | [4][5] |
| Molecular Formula | C ₁₇ H ₂₀ N ₂ S · HCl | [5] |
| Molecular Weight | 320.88 g/mol | [3][5] |
| Appearance | Solid, Light grey | [4] |
| Melting Point | 186-195 °C | [4] |
| Solubility | Soluble in water.[4] Slightly soluble in chloroform and methanol.[6] | [4][6] |

Spectroscopic Properties

Spectroscopic data are indispensable for the structural confirmation and quality control of **Isopromethazine hydrochloride**.

Table 2: Spectroscopic Data for **Isopromethazine Hydrochloride**

| Spectroscopy | Data | References |
|---------------------|---|---------------------|
| ¹ H NMR | δ 7.25–7.15 ppm (m, Aromatic Protons), δ 4.10 ppm (q, Methine Proton -CH), δ 2.95 ppm (s, 6H, N-Methyl Protons - N(CH ₃) ₂) | [1] |
| ¹³ C NMR | Data for the closely related promethazine shows characteristic peaks for the phenothiazine ring system and the aliphatic side chain. | [1] |
| Mass Spectrometry | The molecular ion peak (M ⁺) for the free base would be at m/z 284. As a tertiary amine, the compound is expected to undergo characteristic α -cleavage. | [1] |
| UV-Vis | The closely related isomer, promethazine hydrochloride, has a λ_{max} at 252 nm. | [7] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

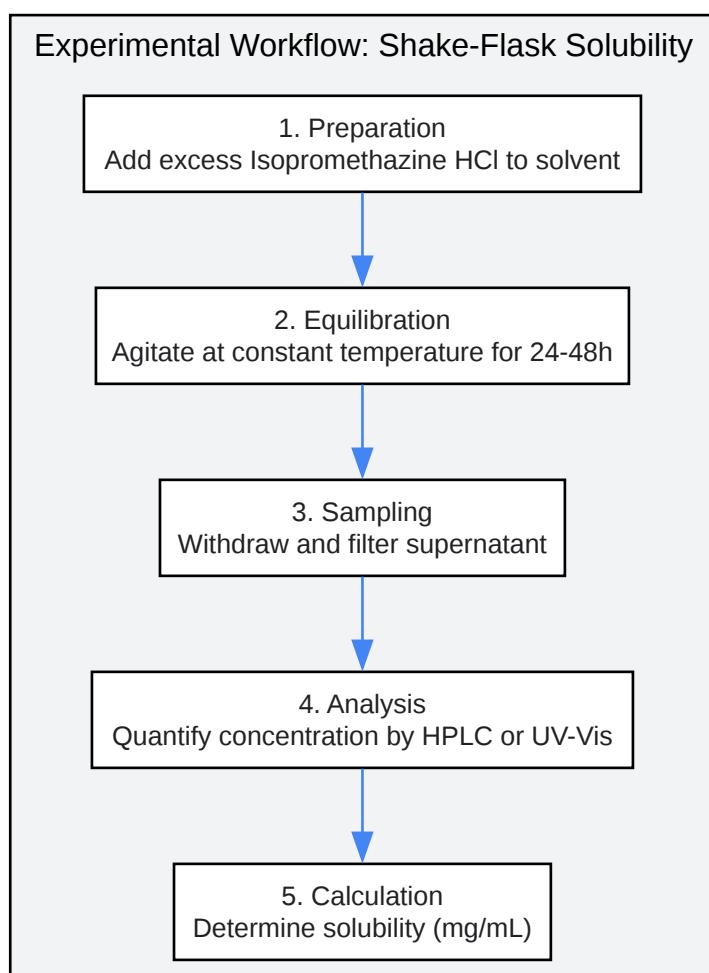
Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[\[8\]](#)

- Preparation: An excess amount of **Isopromethazine hydrochloride** is added to a known volume of the selected solvent (e.g., water, ethanol, pH buffers) in a sealed container.[\[6\]](#)[\[8\]](#)
- Equilibration: The mixture is agitated at a constant temperature (e.g., 37 ± 1 °C for biorelevant studies) for a predetermined period, such as 24-48 hours, to ensure equilibrium

is reached.[6][9] The concentration of the solution should be measured at different time points (e.g., 2, 4, 8, 24, 48 hours) until a plateau is reached.[9]

- Sample Collection and Preparation: A sample of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.[6]
- Analysis: The filtered solution is diluted with a suitable solvent, and the concentration of **Isopromethazine hydrochloride** is quantified using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[6]
- Calculation: The solubility is calculated in units such as mg/mL or mol/L.[6]



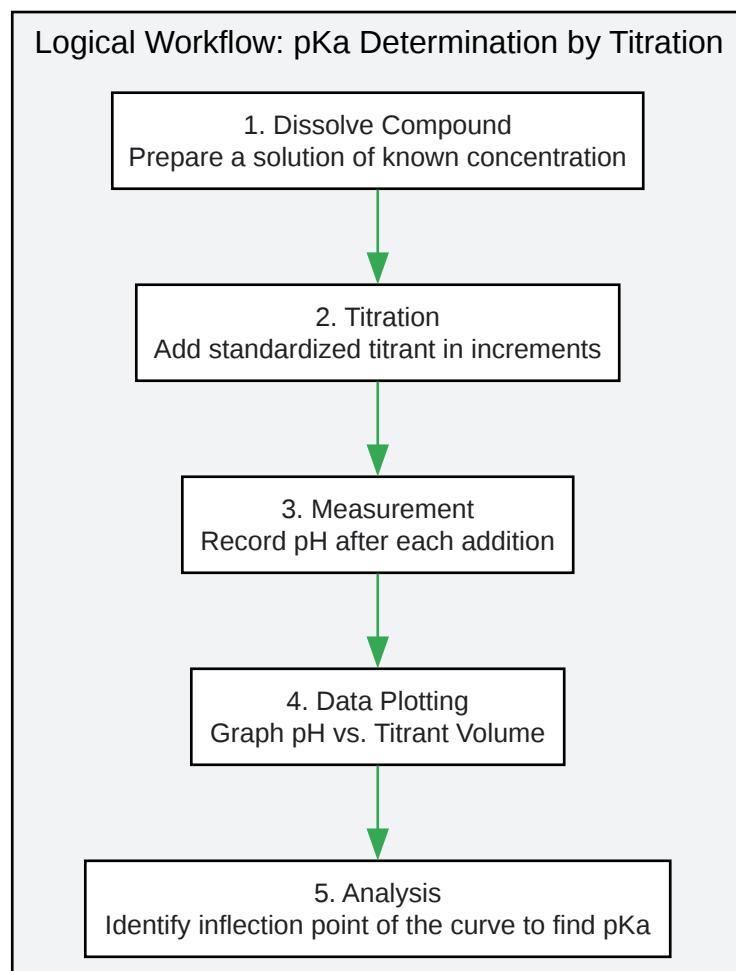
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Workflow for Shake-Flask Solubility Determination.

pKa Determination: Potentiometric Titration

Potentiometric titration is a common and cost-effective method for pKa determination.[\[10\]](#)

- Solution Preparation: A precise amount of **Isopromethazine hydrochloride** is dissolved in a suitable solvent, typically water or a co-solvent system for sparingly soluble compounds.[\[11\]](#)
- Titration Setup: A calibrated pH electrode is immersed in the solution. The solution is stirred continuously.
- Titrant Addition: A standardized solution of a strong base (e.g., NaOH) is added in small, known increments.[\[10\]](#)
- Data Recording: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve.[\[10\]](#) For a basic substance, the pKa corresponds to the pH at which 50% of the compound is ionized.



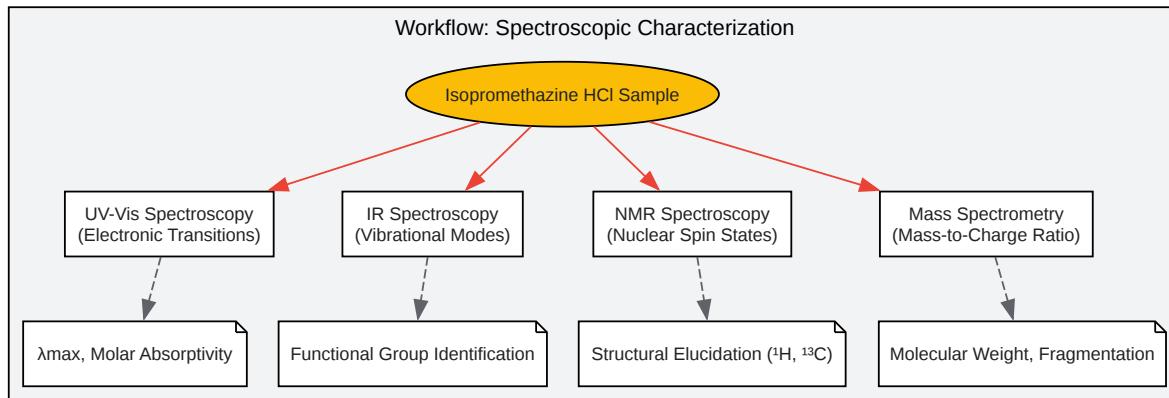
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Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Analysis Protocols

- Solvent Selection: A suitable solvent in which **Isopromethazine hydrochloride** is soluble and that does not absorb in the anticipated wavelength range is chosen (e.g., methanol, ethanol, or buffered aqueous solutions).[12]
- Solution Preparation: A stock solution of known concentration is prepared. This solution is then serially diluted to create a series of standard solutions.
- Instrument Setup: The spectrophotometer is calibrated using a blank solution (the pure solvent).[12]

- Spectral Scan: A solution of the compound is scanned over a relevant wavelength range (e.g., 200–400 nm) to determine the wavelength of maximum absorbance (λ_{max}).[\[12\]](#)
- Absorbance Measurement: The absorbance of the standard solutions is measured at the λ_{max} to generate a calibration curve. The absorbance of the unknown sample is then measured to determine its concentration based on Beer-Lambert's Law.
- Sample Preparation: A small amount of finely ground **Isopromethazine hydrochloride** (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.[\[13\]](#)[\[14\]](#) The mixture is thoroughly ground to a fine powder.
- Pellet Formation: The mixture is placed into a die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.[\[13\]](#)[\[14\]](#)
- Analysis: The KBr pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.
- Sample Preparation: A few milligrams of **Isopromethazine hydrochloride** are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.
- Analysis: The NMR tube is placed in the NMR spectrometer.[\[15\]](#) The instrument is tuned, and the desired spectra (e.g., ¹H, ¹³C) are acquired.
- Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced. Chemical shifts, coupling constants, and peak integrations are analyzed to elucidate the molecular structure.[\[15\]](#)



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Workflow for Spectroscopic Characterization.

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